2-(1,3-dioxoisoindolin-2-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide
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Description
2-(1,3-dioxoisoindolin-2-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide is a useful research compound. Its molecular formula is C14H12N4O4 and its molecular weight is 300.274. The purity is usually 95%.
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Biological Activity
The compound 2-(1,3-dioxoisoindolin-2-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide , with CAS number 1206997-12-7 , has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C14H12N4O4 with a molecular weight of 300.27 g/mol . The structural characteristics contribute to its interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C14H12N4O4 |
Molecular Weight | 300.27 g/mol |
CAS Number | 1206997-12-7 |
Biological Activity Overview
Research indicates that this compound exhibits significant potential in various biological activities, particularly in anticonvulsant and antimicrobial domains.
Anticonvulsant Activity
A study synthesized derivatives of the compound and assessed their anticonvulsant properties using models such as the maximal electroshock seizure (MES) test and subcutaneous pentylenetetrazole (sc-PTZ) induced seizure tests. The results demonstrated that these derivatives exhibited protective effects against seizures, indicating their potential as anticonvulsant agents .
Antimicrobial Activity
Another area of investigation involves the antimicrobial properties of related compounds. For instance, derivatives containing the isoindoline structure have shown activity against various bacterial strains. In a study assessing antimicrobial efficacy, compounds similar to the target compound were evaluated against pathogens like Staphylococcus aureus and Escherichia coli, demonstrating promising results .
The biological mechanisms underlying the activity of this compound are not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : The compound may interact with enzymes involved in neurotransmission or microbial metabolism.
- Receptor Modulation : Potential interactions with CNS receptors could explain its anticonvulsant effects.
- Cell Membrane Disruption : Antimicrobial activity might be attributed to disruption of bacterial cell membranes.
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound and its derivatives:
- Anticonvulsant Study : A series of derivatives were tested for their ability to prevent seizures in animal models. The results indicated that certain modifications enhanced anticonvulsant efficacy significantly .
- Antimicrobial Evaluation : In vitro tests demonstrated that compounds with similar structural features inhibited the growth of both gram-positive and gram-negative bacteria effectively .
- Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations suggested favorable absorption and distribution characteristics for derivatives of this compound, enhancing its therapeutic potential .
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O4/c1-8-16-12(22-17-8)6-15-11(19)7-18-13(20)9-4-2-3-5-10(9)14(18)21/h2-5H,6-7H2,1H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYJDRVOPZKYFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)CN2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.